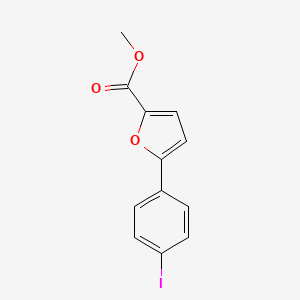

Methyl 5-(4-iodophenyl)furan-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9IO3 |

|---|---|

Molecular Weight |

328.10 g/mol |

IUPAC Name |

methyl 5-(4-iodophenyl)furan-2-carboxylate |

InChI |

InChI=1S/C12H9IO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |

InChI Key |

DHADRFCERHYFRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Significance of the Furan 2 Carboxylate Scaffold in Chemical Sciences

The furan-2-carboxylate (B1237412) scaffold is a fundamental heterocyclic structure that plays a crucial role in the landscape of chemical sciences. Furans are electron-rich aromatic compounds that can engage in various interactions with biological molecules, making them a recurring motif in medicinal chemistry. ijabbr.comijabbr.com The stability conferred by the aromatic furan (B31954) ring, combined with the potential for diverse functionalization, allows for the synthesis of a wide array of derivatives. ijabbr.com

This scaffold is a key component in numerous compounds that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.com For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and studied for their cytotoxicity against various cancer cell lines. researchgate.netorientjchem.org The versatility of the furan ring makes it a privileged structure in the design of novel therapeutic agents and functional materials. ijabbr.comijabbr.com

The Importance of Halogenated Aryl Furan Derivatives

The introduction of a halogen atom, such as iodine, onto the aryl-furan framework significantly influences the molecule's physicochemical properties and reactivity. Halogenation can enhance a compound's lipophilicity, which may improve its membrane permeability and bioavailability. Furthermore, halogens can act as key participants in various chemical reactions, most notably in cross-coupling reactions.

The iodine atom in halogenated aryl-furan derivatives like Methyl 5-(4-iodophenyl)furan-2-carboxylate serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows the compound to be used as a versatile building block for the synthesis of more complex molecular architectures. Research has also shown that halogenated furanones, a related class of compounds, are effective inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa, suggesting the potential role of halogenation in modulating biological activity. researchgate.netnih.gov

Overview of Research Trajectories for Methyl 5 4 Iodophenyl Furan 2 Carboxylate

Strategies for Furan Core Construction

The formation of the furan nucleus is a foundational step in the synthesis of these compounds. Numerous methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed approaches.

Transition metal catalysis offers powerful and efficient pathways to substituted furans from readily available acyclic precursors. These methods often involve combinations of isomerizations, rearrangements, and cyclizations, leading to high levels of complexity in a single step. researchgate.net Gold, palladium, and copper are among the most frequently employed metals for these transformations.

Gold catalysts, for instance, are known to catalyze the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.org Another prominent strategy is the copper-catalyzed oxidative cyclization of aryl ketones with styrenes, which provides a direct route to multiaryl-substituted furans. organic-chemistry.org Palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides have also been developed to afford 2,3,4-trisubstituted furans regioselectively and in high yields. organic-chemistry.org These metal-catalyzed reactions benefit from high efficiency and the ability to construct complex furan systems from simple starting materials. researchgate.net

| Catalyst System | Substrates | Reaction Type | Key Features |

|---|---|---|---|

| Au Nanoparticles/TiO₂ | Conjugated Allenones | Cycloisomerization | Mild conditions, recyclable catalyst. organic-chemistry.org |

| Copper Catalyst | Aryl Ketones and Styrenes | Oxidative Cyclization | Uses DMSO as both solvent and oxidant. organic-chemistry.org |

| Palladium Catalyst | Aryloxy-enynes and Aryl Halides | Cascade Reaction | Provides rapid access to 2,3,4-trisubstituted furans. organic-chemistry.org |

| Gold(I) Catalyst | 1,3-Diynes | Hydration/Cyclization | Leads to 2,5-disubstituted furans. organic-chemistry.org |

Classical cyclization reactions remain a cornerstone of furan synthesis. The Paal-Knorr synthesis is a widely recognized method that involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to produce substituted furans. pharmaguideline.com Another established method is the Feist-Benary synthesis, which utilizes the reaction between α-halo ketones and β-dicarbonyl compounds. pharmaguideline.com

More recent developments include base-catalyzed cyclization-isomerization of β- and γ-alkynyl allylic alcohols. Additionally, an efficient approach for creating densely substituted furan-2,4-dicarboxylates involves the reaction of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride, mediated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This method proceeds under mild conditions and provides good yields of polysubstituted furans. researchgate.net

| Named Reaction/Method | Precursors | Reagents/Conditions | Resulting Furan Structure |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketones | Acid catalyst, non-aqueous | Substituted furans. pharmaguideline.com |

| Feist-Benary Synthesis | α-Halo Ketone & β-Dicarbonyl Compound | Ammonia or Pyridine base | Substituted furans. pharmaguideline.com |

| Alkynyl Allylic Alcohol Cyclization | β- and γ-Alkynyl Allylic Alcohols | Base-catalyzed | Substituted furans. |

| Cyanoacrylate Cyclization | (E)-ethyl 3-aryl-2-cyanoacrylates & Ethyl Glycinate | DBU, DMF, 95 °C | Diethyl 5-amino-3-arylfuran-2,4-dicarboxylates. researchgate.net |

Installation of the 4-Iodophenyl Moiety

Once the furan-2-carboxylate (B1237412) core is established, the next critical step is the introduction of the 4-iodophenyl group at the C5 position. Several powerful carbon-carbon bond-forming reactions are available for this purpose.

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. To synthesize this compound, a common strategy involves the palladium-catalyzed coupling of Methyl 5-bromofuran-2-carboxylate with (4-iodophenyl)boronic acid.

An analogous procedure has been well-established for the synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate. mdpi.com In this reaction, Methyl 5-bromofuran-2-carboxylate is treated with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride and a base like sodium carbonate in a solvent such as 1,4-dioxane (B91453). mdpi.com Adapting this protocol by substituting (4-nitrophenyl)boronic acid with (4-iodophenyl)boronic acid provides a direct and efficient route to the target compound.

| Furan Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Methyl 5-bromofuran-2-carboxylate | (4-nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂ | 2 M Na₂CO₃ | 1,4-Dioxane | 90 °C, overnight | mdpi.com |

| Methyl 5-bromobenzofuran-2-carboxylate | 4-chlorophenylboronic acid | Quinoline-based Pd(II)-complex | Cs₂CO₃ | Toluene | Microwave, 25 min | researchgate.net |

| N-(4-bromophenyl)furan-2-carboxamide | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Not specified | Not specified |

Meerwein arylation provides an alternative pathway for installing aryl groups onto electron-rich heterocycles like furan. researchgate.net This reaction involves the addition of an aryl diazonium salt to an activated double bond, typically catalyzed by a copper salt. pensoft.net To synthesize the target compound via this route, 4-iodoaniline (B139537) would first be converted to the corresponding diazonium salt, 4-iodobenzenediazonium chloride, using sodium nitrite (B80452) and hydrochloric acid.

The subsequent reaction of this diazonium salt with a suitable furan precursor, such as furan-2-carboxylic acid or its methyl ester, in the presence of a copper(II) chloride catalyst, would yield the 5-(4-iodophenyl) substituted product. researchgate.netpensoft.net The reaction is believed to proceed through a radical mechanism. The yields of 5-arylfuran products can be influenced by factors such as the solvent, catalyst, and the specific anion of the diazonium salt. researchgate.net

| Furan Substrate | Aryl Diazonium Salt Precursor (Aniline) | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Furan-2-carboxylic acid | Various aromatic amines | Cu(II) salts | Synthesis of 5-arylfuran-2-carboxylic acids. pensoft.net | pensoft.net |

| Furfural | Various aromatic amines | Cu(II) salts | Synthesis of 5-arylfuran-2-carbaldehydes. pensoft.net | pensoft.net |

| Furan-2-carbaldehyde | Arenediazonium salts | Copper catalyst | Yields depend on solvent, catalyst, and anion. researchgate.net | researchgate.net |

Direct C-H arylation has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized substrates like organoboron or organotin reagents. This approach involves the palladium-catalyzed coupling of a C-H bond in the furan ring directly with an aryl halide. For the synthesis of this compound, this would entail the reaction of Methyl furan-2-carboxylate with a 4-iodoaryl halide, such as 1,4-diiodobenzene (B128391) or 4-bromoiodobenzene.

The reaction typically requires a palladium catalyst, a suitable ligand, and a base. The electron-withdrawing carboxylate group at the C2 position directs the arylation to the electron-rich C5 position of the furan ring. While methods for direct arylation of simple furans and benzofurans are established, the application to specific substrates like Methyl furan-2-carboxylate requires careful optimization of reaction conditions to achieve high regioselectivity and yield. nih.gov A proposed mechanism involves a single electron transfer from the palladium catalyst to an alkyl iodide, generating an alkyl radical which then adds to the furan ring. nih.gov

| Furan Substrate | Arylating Agent | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Methyl furan-2-carboxylate | Alkyl Iodides | Pd(PPh₃)₄ / Xantphos | Cs₂CO₃ | PhCF₃ | 110 °C, 48 h | nih.gov |

| 2-Furaldehyde | Aryl Halides | Palladium catalyst | Not specified | Not specified | Mild conditions | organic-chemistry.org |

Methyl Esterification Approaches

Methyl esterification is a crucial step in the synthesis of the title compound. This can be approached either by direct esterification of the corresponding carboxylic acid or by synthesizing the ester from a precursor.

Direct esterification, often a Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This method is a straightforward and widely used approach for the synthesis of methyl esters.

The general reaction for the direct esterification of 5-(4-iodophenyl)furan-2-carboxylic acid is as follows:

Reaction Scheme:

Detailed Research Findings:

While a specific protocol for the direct esterification of 5-(4-iodophenyl)furan-2-carboxylic acid is not extensively detailed in the literature, the principles of Fischer esterification are well-established for a wide range of carboxylic acids, including various furan-2-carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the methyl ester. masterorganicchemistry.com

For related fluorinated aromatic carboxylic acids, heterogeneous catalysts like UiO-66-NH₂ have been employed for methyl esterification with methanol, demonstrating the ongoing development of more efficient and recyclable catalyst systems. rsc.org

Table 1: Reaction Parameters for Direct Esterification

| Parameter | Typical Conditions |

|---|---|

| Reactants | 5-(4-iodophenyl)furan-2-carboxylic acid, Methanol (large excess) |

| Catalyst | H₂SO₄, HCl, TsOH |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | Several hours to overnight |

An alternative and more common approach to obtaining this compound involves the synthesis from a precursor ester, namely Methyl 5-bromofuran-2-carboxylate. This method builds the desired 5-aryl-furan-2-carboxylate structure through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net

This synthetic strategy is particularly advantageous as it allows for the late-stage introduction of the 4-iodophenyl group. The general reaction scheme is as follows:

Reaction Scheme:

Detailed Research Findings:

The synthesis of analogous compounds such as Methyl 5-(4-nitrophenyl)furan-2-carboxylate has been successfully achieved using this methodology. mdpi.com In a typical procedure, Methyl 5-bromofuran-2-carboxylate is reacted with the corresponding arylboronic acid in the presence of a palladium catalyst and a base.

A common catalyst used for this transformation is bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). mdpi.com The base, often an aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), plays a crucial role in the catalytic cycle. mdpi.comorgsyn.org The reaction is typically carried out in a solvent such as 1,4-dioxane at an elevated temperature. mdpi.com

Microwave-assisted Suzuki coupling reactions have also been reported for the synthesis of 5-arylbenzofuran-2-carboxylates, which can significantly reduce reaction times. researchgate.netresearchgate.net

Table 2: Typical Suzuki Coupling Reaction Components

| Component | Example | Role |

|---|---|---|

| Furan Precursor | Methyl 5-bromofuran-2-carboxylate | Electrophile |

| Arylating Agent | (4-iodophenyl)boronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₂Cl₂ | Facilitates C-C bond formation |

| Base | Na₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | 1,4-dioxane, Toluene | Reaction medium |

Purification and Isolation Techniques

The purification and isolation of this compound from the reaction mixture are critical to obtaining a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Commonly Employed Techniques:

Extraction: After the reaction, the mixture is typically cooled and diluted with water. The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined for further processing. mdpi.com

Washing: The organic extract is often washed sequentially with water and a saturated sodium chloride solution (brine) to remove any water-soluble impurities and residual base. orgsyn.org

Drying: The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄), to remove any dissolved water. mdpi.com

Filtration: The drying agent is removed by filtration. The reaction mixture may also be filtered through a pad of celite to remove the palladium catalyst after the Suzuki coupling. mdpi.com

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. mdpi.com

Flash Column Chromatography: This is a key purification step for removing unreacted starting materials and by-products. A silica (B1680970) gel stationary phase is commonly used, with an eluent system such as a mixture of cyclohexane (B81311) and ethyl acetate. mdpi.comresearchgate.net The polarity of the eluent can be adjusted to achieve optimal separation.

High Vacuum Distillation: For some furan carboxylates, high vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. google.com

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure crystalline material.

Table 3: Summary of Purification Techniques

| Technique | Purpose |

|---|---|

| Extraction | To separate the product from the aqueous phase. |

| Washing | To remove water-soluble impurities. |

| Drying | To remove residual water from the organic phase. |

| Filtration | To remove solid impurities (e.g., catalyst, drying agent). |

| Concentration | To remove the solvent and obtain the crude product. |

| Flash Column Chromatography | To separate the target compound from other organic impurities. |

| High Vacuum Distillation | For purification of thermally stable liquid products. |

| Recrystallization | For purification of solid products. |

Spectroscopic Analysis

Spectroscopic techniques are fundamental to confirming the identity and purity of a synthesized compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the furan ring, typically appearing as doublets, would be anticipated in the range of δ 6.5-7.5 ppm. The protons on the 4-iodophenyl ring would likely present as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet corresponding to the three protons of the methyl ester group would be expected further upfield, likely around δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms. Key signals would include the carbonyl carbon of the ester (δ 158-165 ppm), carbons of the furan and iodophenyl rings (δ 100-160 ppm), and the methyl ester carbon (δ 50-55 ppm). The carbon atom attached to the iodine would show a characteristic chemical shift.

Hypothetical NMR Data Table:

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| Furan H-3 | Expected Doublet | Expected Signal |

| Furan H-4 | Expected Doublet | Expected Signal |

| Phenyl H-2', H-6' | Expected Doublet | Expected Signal |

| Phenyl H-3', H-5' | Expected Doublet | Expected Signal |

| -OCH₃ | Expected Singlet | Expected Signal |

| C=O | - | Expected Signal |

| Furan C-2 | - | Expected Signal |

| Furan C-5 | - | Expected Signal |

| Phenyl C-1' | - | Expected Signal |

| Phenyl C-4' | - | Expected Signal |

| Other C atoms | - | Expected Signals |

Note: This table is illustrative and based on expected values for similar structures. Actual experimental data is required for confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₉IO₃), the calculated exact mass would be compared to the experimentally determined value. This technique would unequivocally confirm the molecular formula and the presence of the iodine atom through its characteristic isotopic pattern.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. C-O stretching vibrations for the ester and furan ether would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations above 3000 cm⁻¹. The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for symmetric vibrations and non-polar bonds, such as the aromatic ring vibrations.

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. To date, no public crystal structure of this compound has been deposited in crystallographic databases. Analysis of a related compound, Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, reveals that these types of molecules are often nearly planar. mdpi.comunimi.it

Analysis of Crystal Packing and Intermolecular Interactions (e.g., stacking interactions, hydrogen bonding)

Should a crystal structure become available, analysis would focus on the intermolecular forces that govern the crystal packing. Potential interactions could include π-π stacking between the furan and iodophenyl rings of adjacent molecules. While the molecule lacks strong hydrogen bond donors, weak C-H···O interactions involving the ester oxygen atoms are possible. Halogen bonding, an interaction involving the electrophilic region of the iodine atom, could also play a role in the solid-state assembly.

Conformational Studies in the Solid State

X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. Key parameters would include the dihedral angle between the furan and the 4-iodophenyl rings, which would indicate the degree of planarity of the molecule. The orientation of the methyl ester group relative to the furan ring would also be determined. For similar planar aromatic esters, co-planarity is often favored to maximize electronic conjugation.

Computational and Theoretical Investigations of Methyl 5 4 Iodophenyl Furan 2 Carboxylate

Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity Descriptors)

Quantum chemical calculations are fundamental to understanding the electronic nature of Methyl 5-(4-iodophenyl)furan-2-carboxylate. Methods such as Density Functional Theory (DFT) are widely employed to investigate the structural and electronic properties of organic molecules. researchgate.net For this compound, a common approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p) to find the most stable three-dimensional conformation. researchgate.net

These calculations yield critical data on the molecule's electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. emerginginvestigators.org

Furthermore, quantum calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the oxygen atoms of the carboxylate group and the furan (B31954) ring are expected to be electron-rich, while the hydrogen atoms and the region around the iodine atom may show electron-deficient characteristics. This information is invaluable for predicting sites of intermolecular interactions.

Table 1: Illustrative Quantum Chemical Properties for this compound (Note: These values are representative examples derived from typical DFT calculations for similar molecules and are for illustrative purposes.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

| Molecular Surface Area | ~250 Ų | Influences solubility and transport properties |

Molecular Dynamics and Conformational Analysis

While quantum calculations provide a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on a classical mechanics framework, using force fields like OPLS (Optimized Potentials for Liquid Simulations) to define the energy of the system. chemrxiv.org

For this compound, a key area of conformational flexibility is the torsion angle between the furan and the 4-iodophenyl rings. MD simulations can explore the potential energy surface associated with the rotation around the C-C single bond connecting these two rings. This analysis reveals the most stable rotational conformers (rotamers) and the energy barriers between them. The planarity or non-planarity of the molecule in its preferred conformations can significantly impact its ability to participate in π-stacking interactions and fit into receptor binding sites.

Simulations can be run in various environments, such as in a vacuum to study intrinsic properties or in a solvent box (e.g., water or DMSO) to understand how solvent interactions influence its conformation and behavior. researchgate.net These simulations can predict properties like the radius of gyration and solvent accessible surface area, which are relevant to the molecule's behavior in a biological medium.

Docking Studies in Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. clockss.org This method is particularly valuable in medicinal chemistry for predicting how a ligand, such as this compound, might interact with the binding site of a biological target like a protein or enzyme.

The process involves generating a three-dimensional structure of the ligand and placing it into the active site of a receptor, whose structure is typically obtained from a repository like the Protein Data Bank. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a function that estimates the binding affinity (e.g., in kcal/mol).

Given that similar phenylfuran structures have been investigated as inhibitors of enzymes like phosphodiesterase 4 (PDE4), one could hypothetically dock this compound into the PDE4B active site to predict its binding mode. nih.gov The results would highlight key intermolecular interactions, such as hydrogen bonds with specific amino acid residues, hydrophobic interactions with nonpolar pockets, and potential halogen bonding involving the iodine atom.

Table 2: Hypothetical Docking Results of this compound with PDE4B (Note: This table is a fictional representation to illustrate the typical output of a docking study.)

| Parameter | Result | Details |

| Binding Affinity | -8.5 kcal/mol | A lower value suggests stronger binding. |

| Interacting Residues | Gln369, Asn321, Trp332, Phe372 | Amino acids in the active site predicted to be in close contact. |

| Interaction Types | Hydrogen Bond | Predicted between the carboxylate oxygen and the side chain of Gln369. |

| Hydrophobic | Predicted between the phenyl ring and residues like Trp332 and Phe372. | |

| Halogen Bond | A potential favorable interaction between the iodine atom and an electron-rich residue. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, a common route would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.

Theoretical methods, particularly DFT, can be used to map the entire reaction pathway. This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. By identifying the transition state structures and their corresponding activation energies, chemists can determine the rate-limiting step of the reaction and understand how catalysts influence the reaction kinetics.

Chemical Transformations and Derivatization Strategies of Methyl 5 4 Iodophenyl Furan 2 Carboxylate

Reactivity of the Methyl Ester Group

The methyl ester functionality is a key site for derivatization, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.

The methyl ester group of Methyl 5-(4-iodophenyl)furan-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 5-(4-iodophenyl)furan-2-carboxylic acid. matrix-fine-chemicals.com This transformation is typically achieved under basic conditions, for instance, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. rsc.org The reaction proceeds via a nucleophilic acyl substitution mechanism.

The resulting carboxylic acid is a valuable intermediate for further synthetic modifications, such as the formation of amides and other acid derivatives. matrix-fine-chemicals.com

Table 1: Reactants and Products of Hydrolysis

| Compound Name | Role | Molecular Formula |

|---|---|---|

| This compound | Reactant | C₁₂H₉IO₃ |

| Sodium Hydroxide | Reagent | NaOH |

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (e.g., ethanol, isopropanol) in the presence of a catalyst like scandium(III) triflate or under basic conditions would yield the corresponding ethyl or isopropyl ester. organic-chemistry.org The reaction is often driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed as a byproduct. organic-chemistry.org Microwave irradiation has been shown to significantly reduce reaction times for such transformations. organic-chemistry.org

Table 2: Example of a Transesterification Reaction

| Reactant | Reagent/Catalyst | Product |

|---|

The conversion of the methyl ester to an amide is a common and important transformation. While direct amidation from the ester is possible, it often requires harsh conditions. A more conventional and efficient route involves a two-step process: first, the hydrolysis of the methyl ester to the carboxylic acid as described in section 5.1.1, followed by the coupling of the resulting carboxylic acid with an amine. orientjchem.org

This coupling reaction is typically facilitated by activating agents or coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netorgsyn.org These reagents convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine to form the amide bond. Boric acid has also been explored as a green and inexpensive catalyst for direct amidation reactions. orgsyn.org This method provides access to a wide array of N-substituted amides.

Table 3: General Amidation Reaction Scheme

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|---|

| 1 | This compound | Water | Base (e.g., NaOH) | 5-(4-Iodophenyl)furan-2-carboxylic acid |

Reactions Involving the Furan (B31954) Heterocycle

The furan ring is an electron-rich aromatic system, making it susceptible to various reactions, including electrophilic substitution and ring-opening.

The furan ring is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution on furan preferentially occurs at the C2 (or C5) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance involving the oxygen atom. chemicalbook.compearson.com

In this compound, the C2 and C5 positions are already substituted. The substituent at C5 is the 4-iodophenyl group, and the substituent at C2 is the methyl carboxylate group. The furan oxygen strongly activates the ring towards electrophilic attack. The methyl carboxylate group is an electron-withdrawing group and deactivates the ring, while the 4-iodophenyl group's electronic effect is more complex. Therefore, electrophilic attack is most likely to occur at the remaining C3 or C4 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions, as well as the interplay between the electronic effects of the existing substituents. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, though the high reactivity of the furan ring often necessitates milder conditions to avoid polymerization or ring degradation. uci.eduyoutube.com

The aromaticity of the furan ring is not as pronounced as that of benzene, and under certain conditions, the ring can undergo opening reactions. stackexchange.com This can be initiated by various stimuli, including acid, heat, or oxidizing agents.

For instance, treatment of furan derivatives with acid in the presence of a nucleophile like an alcohol can lead to the formation of 1,4-dicarbonyl compounds through a ring-opening mechanism. stackexchange.com The reaction is thought to proceed via protonation of the furan ring, followed by nucleophilic attack and subsequent fragmentation. stackexchange.com Oxidative ring-opening is another possibility, which can lead to the formation of unsaturated dicarboxylic acid derivatives. The specific products of ring-opening reactions are highly dependent on the reagents and conditions employed. rsc.orgresearchgate.net

Transformations at the 4-Iodophenyl Substituent

The iodine atom on the phenyl ring is the most reactive site for many chemical modifications, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Further Cross-Coupling Chemistry (e.g., Sonogashira, Heck)

The aryl iodide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. mdpi.com Among the most powerful of these are the Sonogashira and Heck reactions.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.org The process is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction's mild conditions and tolerance of various functional groups make it a highly valuable synthetic method. rsc.org For this compound, a Sonogashira coupling would yield a product with an alkynyl group attached to the phenyl ring, significantly extending the molecule's conjugation. While copper-free Sonogashira protocols have been developed, the classic palladium/copper system remains widely used for its efficiency with aryl iodides. libretexts.orgrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. rsc.orgorganic-chemistry.org This reaction typically involves a palladium catalyst, a base, and is effective for creating new C(sp²)–C(sp²) bonds. organic-chemistry.org The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org The reaction generally exhibits high trans selectivity. organic-chemistry.org Applying the Heck reaction to this compound allows for the introduction of vinyl groups onto the phenyl substituent.

Table 1: Representative Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Base | Expected Product Structure |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine (TEA) | Methyl 5-(4-(phenylethynyl)phenyl)furan-2-carboxylate |

| Heck | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃ | Triethylamine (TEA) | Methyl 5-(4-((E)-3-methoxy-3-oxoprop-1-en-1-yl)phenyl)furan-2-carboxylate |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Diisopropylamine (DIPA) | Methyl 5-(4-((trimethylsilyl)ethynyl)phenyl)furan-2-carboxylate |

| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | Methyl 5-(4-((E)-styryl)phenyl)furan-2-carboxylate |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful and rapid reaction for converting aryl halides into highly reactive organometallic intermediates. wikipedia.org The carbon-iodine bond is particularly susceptible to this transformation, with exchange rates typically following the trend I > Br > Cl. wikipedia.org This method is frequently used to prepare organolithium and Grignard reagents. ethz.ch

In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would result in a fast exchange of the iodine atom for lithium. ethz.ch This generates a new organolithium species, Methyl 5-(4-lithiophenyl)furan-2-carboxylate. Similarly, a Grignard reagent can be prepared via magnesium-halogen exchange, often using reagents like isopropylmagnesium chloride. wikipedia.orgethz.ch

These newly formed organometallic intermediates are potent nucleophiles and can react with a wide array of electrophiles to introduce diverse functional groups onto the phenyl ring. This two-step sequence allows for the synthesis of derivatives that are not accessible through direct substitution methods.

Table 2: Halogen-Metal Exchange and Subsequent Electrophilic Quench

| Exchange Reagent | Electrophile (E⁺) | Final Product |

|---|---|---|

| n-Butyllithium | N,N-Dimethylformamide (DMF) | Methyl 5-(4-formylphenyl)furan-2-carboxylate |

| tert-Butyllithium | Carbon dioxide (CO₂) | 4-(5-(Methoxycarbonyl)furan-2-yl)benzoic acid |

| Isopropylmagnesium chloride | Acetone | Methyl 5-(4-(2-hydroxypropan-2-yl)phenyl)furan-2-carboxylate |

| n-Butyllithium | Water (H₂O) | Methyl 5-phenylfuran-2-carboxylate |

Nucleophilic Aromatic Substitution (where applicable)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction has stringent electronic requirements. The SNAr mechanism typically proceeds through an addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqlumenlearning.com

For this mechanism to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (the halogen). chemistrysteps.comopenstax.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. lumenlearning.com

In this compound, the substituent is a furan-2-carboxylate (B1237412) group. While this group does possess some electron-withdrawing character, it is not sufficiently powerful to activate the phenyl ring for a standard SNAr reaction. Simple aryl halides lacking strong activating groups are generally inert to nucleophilic attack under typical SNAr conditions because the formation of the anionic intermediate is energetically unfavorable. openstax.org Therefore, nucleophilic aromatic substitution is not considered a generally applicable transformation for this compound. The reaction would likely require extremely harsh conditions or the use of a different mechanism, such as one involving a benzyne (B1209423) intermediate, which would necessitate very strong basic reagents. uomustansiriyah.edu.iq

Exploration of Biological Activities and Medicinal Chemistry Implications of Methyl 5 4 Iodophenyl Furan 2 Carboxylate

In Vitro Biological Activity Screening

The evaluation of Methyl 5-(4-iodophenyl)furan-2-carboxylate and its structural analogs reveals a spectrum of biological activities, primarily explored through in vitro screening against various pathological targets, including microbes and cancer cell lines.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Derivatives of the furan (B31954) scaffold have demonstrated notable antimicrobial properties. While studies on this compound are specific, the broader class of 5-arylfuran derivatives shows significant activity.

Antibacterial Activity: Research into furan derivatives has identified their potential as antibacterial agents. researchgate.net For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids exhibited good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values between 2–4 µg/mL. nih.gov Specifically, compounds with 4-chloro and 4-bromo substitutions on the phenyl ring were among the most potent, with MIC values of 2 µg/mL against four multidrug-resistant Gram-positive strains. nih.gov Another study highlighted that derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate showed activity against pathogenic bacteria with MIC values of 250 µg/mL. researchgate.net Carbamothioyl-furan-2-carboxamide derivatives have also been synthesized and tested, with some showing significant inhibition against bacterial strains with MICs ranging from 150.7–295 μg/mL. mdpi.com

Antifungal Activity: The furan core is also a key feature in compounds tested for antifungal efficacy. A novel series of 5-arylfuran-2-carboxamide derivatives were assessed for their effectiveness against Candida species. mdpi.com The most active compound in this series, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, displayed both fungistatic and fungicidal effects against C. glabrata and C. parapsilosis strains, with MIC values ranging from 0.062 to 0.250 mg/mL. mdpi.com Additionally, nitrofuran derivatives have shown a broad spectrum of antifungal activity, with some compounds demonstrating MIC₉₀ values as low as 0.48 µg/mL against pathogenic fungi like H. capsulatum and P. brasiliensis. nih.gov

Table 1: Antibacterial Activity of Related Furan Derivatives

| Compound Class | Test Organism | Activity (MIC) | Source |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | Multidrug-resistant Gram-positive bacteria | 2 µg/mL | nih.gov |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | Multidrug-resistant Gram-positive bacteria | 2 µg/mL | nih.gov |

| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | Pathogenic bacteria | 250 µg/mL | researchgate.net |

| Carbamothioyl-furan-2-carboxamide derivatives | Various bacterial strains | 150.7–295 µg/mL | mdpi.com |

Table 2: Antifungal Activity of Related Furan Derivatives

| Compound Class | Test Organism | Activity (MIC) | Source |

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | C. glabrata | 0.062–0.125 mg/mL | mdpi.com |

| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | C. parapsilosis | 0.125–0.250 mg/mL | mdpi.com |

| Nitrofuran derivatives | H. capsulatum, P. brasiliensis | 0.48 µg/mL | nih.gov |

Cytotoxicity Studies in Cancer Cell Lines (e.g., HeLa, HepG2)

The cytotoxic potential of furan derivatives has been evaluated against various human cancer cell lines. Studies on compounds structurally related to this compound indicate that the furan scaffold is a promising pharmacophore for anticancer agents.

Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate were assessed for cytotoxicity against HeLa (human cervix carcinoma) and HepG2 (human liver carcinoma) cell lines. orientjchem.org An amine derivative of this parent compound was found to be the most potent, with an IC₅₀ value of 62.37 µg/mL against the HeLa cell line. researchgate.net Some compounds in this series also showed selective anticancer activity against HepG2 cells. orientjchem.org In another study, carbamothioyl-furan-2-carboxamide derivatives were evaluated, with one compound showing the highest anticancer activity against hepatocellular carcinoma (HepG2) at a concentration of 20 μg/mL, resulting in a cell viability of 33.29%. mdpi.com Generally, HeLa cells have been noted as being particularly sensitive in some assays involving cytotoxic compounds. nih.gov

Table 3: Cytotoxicity of Furan Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Activity (IC₅₀) | Source |

| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 µg/mL | researchgate.net |

| Carbamothioyl-furan-2-carboxamide derivative | HepG2 | Cell viability of 33.29% at 20 µg/mL | mdpi.com |

| Halogenated benzofuran (B130515) derivative (Compound 8) | HepG2 | 3.8 ± 0.5 μM | mdpi.com |

| Halogenated benzofuran derivative (Compound 7) | HepG2 | 11 ± 3.2 μM | mdpi.com |

Mechanistic Investigations of Biological Action

Understanding the mechanism by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Research has focused on identifying specific molecular targets, such as enzymes critical for pathogen survival.

Cellular Target Identification

The primary cellular target identified for the antitubercular activity of the 5-phenylfuran-2-carboxylic acid class of compounds is the enzyme MbtI. mdpi.comresearchgate.net By inhibiting this enzyme, the compounds effectively block the iron acquisition pathway in Mycobacterium tuberculosis, representing a targeted anti-virulence strategy. mdpi.com For antifungal applications, mechanistic studies on a related 5-arylfuran-2-carboxamide derivative suggested that its mode of action involves compromising the integrity of the fungal cell membrane. mdpi.com

Structure-Activity Relationship (SAR) Studies on the Iodophenylfuran-2-carboxylate Scaffold

The iodophenyl group is a critical pharmacophore in many biologically active molecules. The presence and position of the iodine atom, as well as other substituents on the phenyl ring, can significantly influence the compound's properties.

The 4-iodophenyl moiety, in particular, has been strategically employed to enhance the pharmacokinetic properties of various compounds. For instance, the incorporation of a 4-(p-iodophenyl)butyric acid (pIBA) group has been shown to increase the circulating half-life of radiopharmaceuticals by promoting binding to serum albumin. acs.org This modification allows for improved tumor uptake and retention of therapeutic and diagnostic agents. acs.org While direct SAR studies on this compound with varied iodophenyl substitutions are not extensively documented, the known impact of this moiety in other contexts suggests its importance for pharmacokinetic modulation.

The iodine atom itself offers several advantages in drug design. Its size and lipophilicity can lead to enhanced binding affinity with biological targets. Furthermore, the carbon-iodine bond can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a drug-receptor complex. Modifications to the iodophenyl ring, such as the introduction of other functional groups or altering the position of the iodine, would likely have a profound effect on the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its biological activity.

The furan-2-carboxylate (B1237412) core is a prevalent scaffold in medicinal chemistry, found in a multitude of compounds with diverse biological activities. orientjchem.orgsemanticscholar.org The furan ring is a five-membered aromatic heterocycle that can engage in various interactions with biological macromolecules. nih.gov Its planar structure and the presence of the oxygen heteroatom contribute to its unique electronic and steric properties.

The carboxylate group at the 2-position of the furan ring is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. This group is often essential for the compound's activity. Bioisosteric replacement of the furan ring or the carboxylate group can help to elucidate their specific roles. For example, comparing the biological activity of furan-2-carboxamide derivatives with their thiophene-2-carboxamide counterparts has shown that the nature of the heterocyclic ring can significantly impact the compound's antiproliferative effects. nih.gov

Furthermore, the replacement of a carboxylic acid with other acidic bioisosteres, such as tetrazoles, is a common strategy in drug design to modulate a compound's acidity, membrane permeability, and oral bioavailability. drughunter.com The furan-2-carboxylate moiety, therefore, serves as a versatile and tunable platform for developing new therapeutic agents.

The linker connecting the furan-2-carboxylate core to other parts of the molecule, as well as the nature of the side chains, play a pivotal role in determining the compound's biological activity. A variety of linkers, such as amides and esters, have been explored, leading to the synthesis of diverse libraries of furan-2-carboxamide and furan-2-carboxylate ester derivatives. benthamdirect.comnih.govmdpi.com

The following table summarizes the impact of linker and side chain variations on the biological activity of some furan-2-carboxamide derivatives:

| Compound Series | Linker | Side Chain Variation | Observed Biological Activity |

| Furan-2-carboxamides | Amide | Substituted anilines | Antibacterial, Antifungal benthamdirect.com |

| Furan-2-carboxamides | Amide | 2,4-dinitrophenylhydrazone | Antibacterial (E. coli) benthamdirect.com |

| Carbamothioyl-furan-2-carboxamides | Carboxamide and Carbamothioyl | p-tolyl | Anticancer (Hepatocellular carcinoma) mdpi.com |

| Furan-2-carboxamides | Amide | Carbohydrazides and Triazoles | Antibiofilm (P. aeruginosa) nih.gov |

These examples highlight the importance of systematically exploring linker and side chain variations to optimize the biological activity of the iodophenylfuran-2-carboxylate scaffold.

Design and Synthesis of Advanced Medicinal Chemistry Leads

The insights gained from SAR studies are instrumental in the rational design and synthesis of advanced medicinal chemistry leads with improved potency, selectivity, and pharmacokinetic profiles.

The optimization of lead compounds based on the iodophenylfuran-2-carboxylate scaffold involves a multi-pronged approach. One key strategy is the use of computational methods, such as virtual high-throughput screening, to identify novel inhibitors with improved potency. For example, a dual docking protocol was successfully used to discover furan and benzofuran derivatives as novel inhibitors of ATP-citrate lyase, an attractive target for anticancer therapies. nih.gov

Another optimization strategy involves the targeted modification of the scaffold to enhance its interaction with the biological target. This can include introducing specific functional groups to form additional hydrogen bonds or hydrophobic interactions, or altering the stereochemistry of the molecule to improve its fit within a binding pocket. The systematic replacement of different parts of the molecule, guided by SAR data, allows for the fine-tuning of its activity and selectivity.

The following table outlines some general optimization strategies and their potential outcomes for the iodophenylfuran-2-carboxylate scaffold:

| Optimization Strategy | Rationale | Potential Outcome |

| Virtual Screening | Identify compounds with high predicted binding affinity for a specific target. | Discovery of novel and potent inhibitors. nih.gov |

| Bioisosteric Replacement | Modulate physicochemical properties (e.g., pKa, lipophilicity, metabolic stability). | Improved pharmacokinetic profile and reduced off-target effects. drughunter.com |

| Side Chain and Linker Modification | Explore new interaction points with the target and optimize spatial orientation. | Enhanced potency and selectivity. nih.govmdpi.com |

| Introduction of Halogen Bonding Moieties | Stabilize the drug-receptor complex through specific non-covalent interactions. | Increased binding affinity and potency. |

This compound and related furan derivatives are valuable building blocks in organic synthesis, providing a versatile platform for the construction of more complex molecules. nih.govacs.orgchemrxiv.org The furan ring can be readily functionalized at various positions, and the carboxylate group can be converted into a wide range of other functional groups.

For instance, furan-2-carboxylic acid can be used as a starting material for the synthesis of furan-2,5-dicarboxylic acid, an important monomer for the production of bio-based polymers. arkat-usa.org Furthermore, 2,5-diaryl furans, which are privileged scaffolds in medicinal chemistry, can be synthesized from furan precursors. nih.govacs.orgchemrxiv.org The presence of the iodophenyl group in this compound offers an additional handle for synthetic transformations, such as cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.

The synthetic utility of the furan-2-carboxylate scaffold is exemplified by its use in the synthesis of complex natural products and medicinally relevant compounds. The ability to selectively modify different parts of the molecule makes it an attractive starting point for the development of new chemical entities with tailored biological activities.

Future Research Directions and Advanced Methodological Applications

Development of Novel Catalytic Systems for Synthesis

The synthesis of 5-aryl-furan-2-carboxylates predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. chemicalbook.commdpi.com A typical synthetic route involves the reaction of a boronic acid with a furan (B31954) derivative. For instance, the synthesis of related compounds has been achieved by reacting methyl 5-bromofuran-2-carboxylate with an appropriate phenylboronic acid in the presence of a catalyst like bis(triphenylphosphine)palladium (B8599230) (II) dichloride. chemicalbook.commdpi.com

Future research is aimed at developing more efficient, sustainable, and cost-effective catalytic systems. Key areas of investigation include:

Transition-Metal-Free Synthesis: A significant novel direction is the development of transition-metal-free synthetic routes for 2,5-diaryl furans. acs.orgsemanticscholar.org These methods offer advantages in terms of reduced cost and toxicity, which is crucial for pharmaceutical applications.

Improved Palladium Catalysts: Research continues into creating more active and stable palladium catalysts that can operate under milder conditions, with lower catalyst loadings and in more environmentally benign solvents.

Flow Chemistry: The application of continuous-flow technology presents an opportunity to improve the synthesis of furan derivatives by enhancing safety, reducing waste, and potentially increasing yields compared to traditional batch processing. acs.org

Innovations in catalysis are critical for making Methyl 5-(4-iodophenyl)furan-2-carboxylate and its analogues more accessible for extensive research and development.

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of thousands of compounds for biological activity. nih.gov this compound is identified as a screening compound, indicating its inclusion in chemical libraries used for HTS campaigns. chemdiv.com

The integration of this compound with advanced screening and synthesis methodologies involves:

Combinatorial Library Synthesis: The structure of this compound is well-suited for combinatorial chemistry. The iodophenyl moiety serves as a chemical handle for further diversification through reactions like Sonogashira, Heck, or Suzuki couplings, enabling the rapid generation of a large library of analogues.

On-the-Fly Synthesis and Screening: Advanced automated systems can now synthesize and screen compounds in a highly miniaturized format (e.g., 1536-well plates) on a nanomole scale. rsc.org This "on-the-fly" approach accelerates the discovery process and reduces the environmental footprint of medicinal chemistry. rsc.org By using this compound as a starting scaffold, researchers can quickly build and test focused libraries to identify hit compounds for specific biological targets.

The following table outlines how the structural features of this compound can be leveraged in combinatorial chemistry.

| Molecular Scaffold | Reactive Site | Potential Coupling Reaction | Resulting Structural Diversity |

| This compound | Iodine on Phenyl Ring | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Varied aryl, alkynyl, alkenyl, or amino substituents at the 4-position of the phenyl ring. |

| This compound | Ester Group | Amidation, Reduction | Conversion to amides, alcohols, or other functional groups. |

Advanced Spectroscopic Probes and Imaging Techniques

Detailed structural characterization is fundamental to understanding the properties and potential applications of this compound. Advanced spectroscopic techniques are indispensable for this purpose.

Structural analysis of closely related 5-phenyl-furan-2-carboxylate derivatives has been successfully performed using techniques such as ¹H-NMR, ¹³C-NMR, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction (SC-XRD). mdpi.com These studies reveal crucial information about bond lengths, angles, and intermolecular interactions, which are vital for understanding how the molecule might interact with biological targets. mdpi.com However, obtaining high-quality crystals of 5-phenyl-furan-2-carboxylic acids suitable for X-ray analysis can be challenging due to their limited solubility. mdpi.com

Future applications in this area could involve:

Development as a Spectroscopic Probe: The 2,5-diaryl furan core is known to exhibit interesting optical and electrochemical properties. acs.org Further research could explore the fluorescence or phosphorescence characteristics of this compound and its derivatives, potentially leading to their use as molecular probes in bio-imaging. The presence of the heavy iodine atom could also be exploited in imaging techniques that require enhanced contrast.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry can provide information on the three-dimensional shape of the molecule in the gas phase, complementing data from solid-state (X-ray) and solution (NMR) studies. Predicted collision cross-section values are available for similar compounds, providing a basis for such investigations. uni.luuni.lu

Expanding Computational Modeling for Drug Discovery Applications

Computational modeling plays a critical role in modern drug discovery, from initial hit identification to lead optimization. The 5-phenyl-furan-2-carboxylic acid scaffold, to which this compound belongs, has been identified as a promising class of antimycobacterial agents that target iron acquisition. mdpi.commdpi.com

The expansion of computational approaches for this compound includes:

Structure-Based Drug Design (SBDD): With a known biological target, such as the MbtI enzyme in Mycobacterium tuberculosis, computational docking can be used to predict the binding mode of this compound and its analogues. mdpi.com This information can guide the design of new derivatives with improved potency and selectivity.

Pharmacophore Modeling: By analyzing the structural features of known active compounds based on this scaffold, a pharmacophore model can be developed. This model can then be used to virtually screen large compound databases to identify novel molecules with the potential for similar biological activity.

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Properties such as the partition coefficient (XlogP) are calculated to assess the drug-likeness of compounds like this compound. uni.luuni.lu These predictions help prioritize which compounds should be synthesized and tested in the laboratory.

The table below summarizes key computational data points relevant to this class of compounds.

| Computational Method | Application | Relevance to this compound |

| Molecular Docking | Predict binding affinity and orientation at a target site. | Guiding the design of derivatives as potential enzyme inhibitors (e.g., antitubercular). mdpi.com |

| Quantum Mechanics (QM) | Calculate electronic properties like HOMO/LUMO energies. | Understanding optical properties and reactivity. acs.org |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Assessing drug-likeness and prioritizing candidates for synthesis. uni.luuni.lu |

By integrating these advanced methodologies, the scientific community can continue to explore and exploit the significant potential of this compound in the development of new medicines and materials.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan C-5 coupling to the iodophenyl group, δ ~7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 357.96 for C₁₂H₉IO₃).

- X-ray Diffraction : Single-crystal XRD with SHELX refinement for absolute configuration. ORTEP-3 graphical interfaces aid in visualizing hydrogen-bonding networks .

What safety protocols are critical for handling this compound?

Basic Research Question

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential iodine vapor release at elevated temperatures.

- Storage : Dark, airtight containers at 2–8°C to avoid photodegradation or hydrolysis of the ester group .

How do hydrogen-bonding motifs influence the crystal packing of this compound?

Advanced Research Question

Graph-set analysis (Etter’s rules) reveals dominant D (donor) and A (acceptor) interactions:

- Intramolecular : Weak C–H···O bonds between the furan oxygen and methyl ester group.

- Intermolecular : Iodine-mediated halogen bonds (C–I···O) stabilize layered arrangements (Figure 1).

| Interaction Type | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| C–I···O | 3.2–3.5 | 150–160 | R₂²(8) |

| C–H···O | 2.6–2.9 | 120–130 | S(6) |

| These patterns correlate with thermal stability (TGA decomposition >200°C) . |

How does the iodine substituent impact biological activity compared to chloro/fluoro analogs?

Advanced Research Question

Comparative structure-activity relationship (SAR) studies highlight:

- Lipophilicity : Iodine increases logP (experimental: ~3.5) vs. chloro (~2.8) or fluoro (~2.3), enhancing membrane permeability.

- Steric Effects : The larger iodine atom reduces binding affinity in enzyme pockets (e.g., IC₅₀ values for kinase inhibition: I > Cl > F).

- Metabolic Stability : Iodo derivatives resist cytochrome P450 oxidation better than chloro analogs .

What enzymatic pathways degrade this compound, and how can metabolites be characterized?

Advanced Research Question

- Oxidoreductases : Fungal laccases or bacterial cytochrome P450s catalyze furan ring opening, yielding 5-formylfuran-2-carboxylate intermediates .

- LC-MS/MS : Use reverse-phase C18 columns and MRM transitions to detect metabolites (e.g., m/z 358 → 181 for demethylated products).

- Isotope Labeling : ¹³C-labeled methyl esters track hydrolysis pathways in environmental samples .

How does the compound’s electronic structure affect its reactivity in cross-coupling reactions?

Advanced Research Question

DFT calculations (B3LYP/6-31G*) show:

- HOMO Localization : The furan oxygen and iodophenyl group create electron-rich regions, favoring electrophilic aromatic substitution.

- Iodine Effects : The heavy atom induces spin-orbit coupling, altering excited-state reactivity in photochemical applications .

What strategies resolve contradictions in crystallographic data for polymorphic forms?

Advanced Research Question

- Variable-Temperature XRD : Identifies phase transitions (e.g., monoclinic to orthorhombic at 120°C).

- Rietveld Refinement : Quantifies fractional occupancy of disordered iodine atoms in high-symmetry space groups (e.g., P2₁/c).

- Dynamic NMR : Probes conformational flexibility of the ester group in solution vs. solid state .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : The iodophenyl group fits into hydrophobic pockets of COX-2 (binding energy: −9.2 kcal/mol).

- MD Simulations (GROMACS) : Reveal stable binding over 100 ns, with RMSD <2.0 Å for the ligand-protein complex.

- Pharmacophore Mapping : Essential features include the furan oxygen (hydrogen-bond acceptor) and iodine (van der Waals contact) .

What analytical challenges arise in quantifying trace impurities?

Advanced Research Question

- HPLC-DAD : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in acetonitrile/water (gradient: 30→80% ACN). Detect iodinated byproducts (λ = 254 nm).

- LOQ : 0.1 µg/mL achievable via pre-concentration with SPE cartridges (C18 phase).

- Validation : Spike recovery tests (85–110%) and inter-day precision (RSD <5%) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.